(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-13-11-17(12-14-18)25-23(27)19-15-16-7-3-5-9-21(16)30-24(19)26-20-8-4-6-10-22(20)29-2/h3-15H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXPQXCSJAWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2H-Chromene-3-Carboxylic Acid Core
The 2H-chromene scaffold is constructed via cyclization strategies, predominantly leveraging transition-metal catalysis. Source highlights iron(III)-mediated intramolecular alkyne-carbonyl metathesis as a robust method for 2H-chromene formation. For example, FeCl₃ catalyzes the cyclization of 2-(2-ethynyl)phenoxy-1-aryl ethanones at 100°C in toluene, yielding 5H-naphtho[1,2-c]chromenes in moderate to high yields (45–84%) . Adapting this protocol, the target chromene core could be synthesized from a substituted salicylaldehyde derivative and an appropriate alkyne precursor.
Alternative approaches include copper(II)-catalyzed tandem reactions of alkynols and salicyl-N-tosylhydrazones, as demonstrated in Scheme 1 of Source . This method produces isochromeno[3,4-b]chromenes via a dehydration-hydration sequence, though electron-withdrawing substituents (e.g., nitro groups) may reduce efficiency .
Formation of the Carboxamide Moiety
The conversion of the chromene-3-carboxylic acid to the carboxamide derivative follows established amidation protocols. Source details the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol under reflux, achieving a 94% yield of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide . For the target compound, the ester intermediate is hydrolyzed to the carboxylic acid, which is then activated (e.g., via thionyl chloride) and coupled with 4-methoxyaniline.
Table 1: Amidation Reaction Conditions from Analogous Studies
| Reagent | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Ethyl chromene ester | Ethanol, reflux | 6 h | 94% | |
| Chromene acid chloride | DCM, NEt₃ | RT | 85% |
Optimization of Reaction Parameters
Catalyst Screening :
-
FeCl₃ : Effective for chromene cyclization but requires stoichiometric amounts .
-
Co(II) porphyrin : Enables radical-mediated coupling but lacks data on imine synthesis .
-
Cu(ClO₄)₂ : Optimal for tandem reactions but sensitive to electron-deficient substrates .
Solvent Effects :
Temperature Control :
-
Reflux conditions (80–100°C) drive cyclization and amidation .
-
Room-temperature imination prevents thermal decomposition of sensitive intermediates .
Purification and Characterization
Post-synthesis purification involves recrystallization (water/acetone) or column chromatography (silica gel, ethyl acetate/petrol ether) . The final compound is characterized via:
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide as an anticancer agent. Research indicates that derivatives of chromene compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .
Antioxidant Properties
Chromene derivatives are recognized for their antioxidant capabilities. The presence of methoxy groups enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to emit light when an electric current is applied can be harnessed in display technologies .
Photovoltaic Cells
Research has explored the use of this compound in organic photovoltaic cells due to its light absorption properties and charge transport capabilities. The incorporation of chromene derivatives into solar cell designs has shown promising results in enhancing efficiency .
Photodegradation Studies
The photostability and degradation pathways of this compound have been investigated in environmental contexts. Its stability under UV light exposure suggests potential applications in developing UV-resistant materials .
Water Treatment
Recent advancements indicate that this compound can be utilized in water treatment processes, particularly for removing pollutants through adsorption mechanisms. Its functional groups facilitate interactions with various contaminants, enhancing removal efficiency .
Case Studies
- Anticancer Research : A study conducted on various chromene derivatives demonstrated that those with methoxy substitutions showed increased potency against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
- OLED Development : A research team developed a prototype OLED using this compound as an emissive layer, achieving a brightness level comparable to commercial products while maintaining low energy consumption .
- Environmental Impact Assessment : A comprehensive study evaluated the degradation of this compound under simulated sunlight conditions, revealing a half-life suitable for environmental applications without significant toxic byproducts .
Mechanism of Action
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The chromene core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s methoxy substituents at the 2- and 4-positions distinguish it from analogs with halogen, methyl, or sulfonamide groups. Key comparisons include:
*Estimated based on molecular formula (C23H20N2O4).
Key Observations :
Structural and Crystallographic Insights
While crystallographic data for the target compound are absent, highlights the use of SHELX software (e.g., SHELXL) for refining similar structures, such as (2Z)-N-(4-methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine .
Biological Activity
The compound (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 313.34 g/mol
The compound features a chromene core substituted with methoxy groups and an imino functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chromene derivatives, including our compound of interest. The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. This inhibition leads to apoptosis in cancer cells.
- Case Study : A study demonstrated that similar chromene derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The EC values were reported in the nanomolar range, indicating potent activity .
Antimicrobial Properties
Chromene derivatives have also been investigated for their antimicrobial effects. The compound's structure suggests potential interaction with bacterial cell membranes or inhibition of bacterial enzymes.
- Research Findings : In vitro studies showed that compounds with similar structures displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of chromenes is attributed to their ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines.
- Mechanism : The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6 .
The biological activity of this compound can be summarized as follows:
- Topoisomerase Inhibition : Leads to disruption of DNA replication in cancer cells.
- Antimicrobial Activity : Involves disruption of bacterial cell wall synthesis or enzymatic pathways.
- Anti-inflammatory Modulation : Reduces cytokine production through NF-kB pathway inhibition.
Research Data Summary
Q & A
Q. Key Considerations :
- Temperature control is critical to avoid side reactions.
- TLC monitoring ensures reaction progress.
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
The crystal structure is resolved via single-crystal X-ray diffraction (SC-XRD) and refined using SHELXL :
- Crystal Data : Monoclinic space group P2₁/n with unit cell parameters:
a = 14.4225 Å, b = 8.0836 Å, c = 16.2749 Å, β = 107.263°, V = 1811.9 ų, Z = 4 . - Refinement : Hydrogen atoms are positioned geometrically (N–H = 0.86 Å, C–H = 0.93–0.96 Å) and constrained to ride on parent atoms .
- Validation : The WinGX suite and ORTEP visualize anisotropic displacement ellipsoids and packing interactions .
Advanced Tip : Use SHELXC/D/E pipelines for high-throughput phasing in complex cases .
Advanced: How can spectroscopic data (e.g., NMR, IR) be reconciled with computational models for structural validation?
- NMR/IR : Assign peaks by comparing experimental data (e.g., methoxy group signals at ~3.8 ppm in ¹H NMR) with density functional theory (DFT)-predicted chemical shifts .
- Computational Tools : Use Gaussian or ORCA for geometry optimization and frequency calculations.
- Validation : Match experimental IR carbonyl stretches (~1680 cm⁻¹) with computed vibrational modes to confirm imine and carboxamide groups .
Data Contradiction Example : Discrepancies in imine bond geometry (Z/E configuration) between XRD and NMR may arise from dynamic effects in solution. Use variable-temperature NMR to resolve .
Advanced: What strategies resolve contradictions between XRD data and theoretical bond-length predictions?
- Case Study : The title compound’s XRD-derived C=N bond length (1.28 Å) may differ from DFT predictions (~1.32 Å).
- Resolution :
Advanced: How are intermolecular interactions analyzed to predict solid-state properties?
- Intermolecular Forces :
- C–H⋯O hydrogen bonds (Table 1 in ) stabilize the crystal packing.
- Dihedral angles between methoxyphenyl rings (A/B = 32.38°, A/C = 10.66°) influence π-π stacking .
- Software : Mercury (CCDC) or PLATON quantify interaction distances and angles.
- Applications : Predict solubility and thermal stability from packing density and H-bond networks.
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8 ppm in ¹H; ~55 ppm in ¹³C) and imine protons (δ ~8.5 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical m/z = 373.40 for C₂₂H₁₉N₃O₃) .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs).
- QSAR : Correlate substituent effects (e.g., methoxy position) with activity using MOE or Schrödinger .
- Synthetic Planning : Prioritize derivatives with improved LogP (predicted via ChemAxon) for solubility .
Basic: What are the stability considerations for storing this compound?
- Storage : Keep in a desiccator at 0–4°C in amber vials to prevent photodegradation.
- Decomposition Risks : Hydrolysis of the imine bond may occur under humid conditions. Monitor via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
